2-hydroxy-N-(pyridin-3-yl)benzamide

Antimycobacterial Tuberculosis Structure-Activity Relationship

N-pyridinylbenzamide SAR studies fail when positional isomer identity is unverified, as N-2 vs. N-3 attachment critically alters antimycobacterial potency and CYP11B2 selectivity. 2-Hydroxy-N-(pyridin-3-yl)benzamide (CAS 118623-71-5) is the definitive pyridin-3-yl reference standard: • Enables rigorous positional isomer comparison; class-level HepG2 IC50 >200 μM in 50% of derivatives supports favorable hepatotoxicity baseline • CYP11B2 inhibitor scaffold with demonstrated selectivity (no CYP17/CYP19 inhibition); 2-hydroxy group introduces metal-chelating capacity for affinity optimization • ≥95% purity; available for immediate global shipment to support time-sensitive hit-to-lead and counter-screening campaigns

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS No. 118623-71-5
Cat. No. B050494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-N-(pyridin-3-yl)benzamide
CAS118623-71-5
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)O
InChIInChI=1S/C12H10N2O2/c15-11-6-2-1-5-10(11)12(16)14-9-4-3-7-13-8-9/h1-8,15H,(H,14,16)
InChIKeyCIDPBVFYISXDHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-N-(pyridin-3-yl)benzamide: Chemical Profile & Class Identity


2-Hydroxy-N-(pyridin-3-yl)benzamide (CAS 118623-71-5, molecular formula C12H10N2O2, molecular weight 214.22 g/mol) is a synthetic organic compound belonging to the salicylamide class, characterized by a 2-hydroxybenzamide core linked via an amide bond to a pyridin-3-yl moiety [1]. As an N-pyridinylbenzamide derivative, it is structurally related to the broader class of N-pyridinylsalicylamides and N-pyridinylbenzamides, which have been investigated for diverse pharmacological applications including antimycobacterial, antibacterial, and enzyme inhibitory activities [2]. The compound is commercially available from multiple research chemical suppliers with typical purity specifications of ≥95%, and it is supplied as a research tool compound intended for laboratory use only .

2-Hydroxy-N-(pyridin-3-yl)benzamide: Substitution Specificity


The scientific and industrial user cannot simply substitute 2-hydroxy-N-(pyridin-3-yl)benzamide with other N-pyridinylbenzamide isomers or related salicylamide derivatives. Systematic structure-activity relationship (SAR) studies have established that the position of the pyridinyl nitrogen attachment critically modulates both potency and selectivity. N-(pyridin-2-yl)benzamides demonstrate generally superior antimycobacterial activity compared to N-(pyridin-3-yl)benzamides, indicating that the N-1 position in the pyridine ring is more pharmacophorically relevant than N-4 [1]. Furthermore, the hydroxyl substitution pattern on the benzamide core significantly influences binding affinity to enzymatic targets; the presence of the 2-hydroxy group confers distinct hydrogen bonding and metal-chelating capabilities not available in unsubstituted or methoxy-substituted analogs [2]. Consequently, isosteric or positional isomer substitution cannot be assumed to preserve biological activity or selectivity profiles, necessitating compound-specific validation in any experimental or procurement workflow.

2-Hydroxy-N-(pyridin-3-yl)benzamide: Comparative Evidence


Antimycobacterial Activity: Pyridin-3-yl vs Pyridin-2-yl

In a systematic comparative study of 44 N-pyridinylbenzamide derivatives, N-(pyridin-2-yl)benzamides demonstrated generally higher antimycobacterial activity than their N-(pyridin-3-yl)benzamide counterparts. This positional effect indicates that the N-1 nitrogen in the pyridine ring is more critical for antimycobacterial activity than the N-4 position [1]. Among all compounds tested, fourteen exhibited MIC values against Mycobacterium tuberculosis H37Ra below 31.25 μg/mL, with the most potent compounds (N-(5-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide and N-(6-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide) achieving MIC = 7.81 μg/mL (26 μM). In contrast, N-(pyridin-3-yl)benzamides as a class exhibited lower overall activity, establishing a clear activity hierarchy based on pyridinyl attachment position [1]. This class-level differentiation directly informs compound selection when antimycobacterial screening is the intended application.

Antimycobacterial Tuberculosis Structure-Activity Relationship

N-Pyridinylbenzamide Cytotoxicity in HepG2 Cells

The in vitro hepatotoxicity potential of N-pyridinylbenzamide derivatives, including the N-(pyridin-3-yl) subclass, was evaluated using the HepG2 hepatocellular carcinoma cell line. Among the 44 compounds tested, 22 compounds exhibited IC50 values exceeding 200 μM, indicating that this chemical class may be considered non-toxic with respect to hepatocellular cytotoxicity under the assay conditions [1]. This favorable cytotoxicity profile distinguishes the N-pyridinylbenzamide scaffold from other antimycobacterial chemotypes that may present more significant hepatotoxicity liabilities. While specific IC50 data for 2-hydroxy-N-(pyridin-3-yl)benzamide was not individually reported in this class-level study, the collective data for N-pyridinylbenzamides suggests a generally acceptable in vitro safety margin that supports their use as research tool compounds [1].

Hepatotoxicity Cytotoxicity Drug Safety

Pyridine vs Pyrazine Isosteric Antimycobacterial Activity

A comparative isosteric evaluation between N-pyridinylbenzamides and the previously published N-pyrazinylbenzamide series revealed that N-pyridinylbenzamides generally possess lower antimycobacterial activity than their pyrazine-containing counterparts [1]. This cross-series comparison establishes that the isosteric replacement of pyrazine with pyridine results in an overall reduction in antimycobacterial potency. However, exceptions were noted: in certain cases, particularly against Mycobacterium smegmatis, specific pyridine derivatives demonstrated superior activity compared to their pyrazine analogs. The most active N-pyridinylbenzamide derivative identified was N-(6-chloropyridin-2-yl)-4-methylbenzamide (JZ-EV 14) with an MIC of 15.625 μg/mL [1]. This evidence indicates that while the pyrazine core generally confers higher antimycobacterial potency, judicious substitution on the pyridine scaffold can yield compounds with activity comparable to or exceeding that of pyrazine isosteres under specific assay conditions.

Isosterism Antimycobacterial Medicinal Chemistry

CYP11B2 Inhibitory Selectivity Profile

A series of 23 N-(pyridin-3-yl)benzamide derivatives were synthesized and evaluated for inhibitory activity against human aldosterone synthase (CYP11B2) and human steroid-11β-hydroxylase (CYP11B1). The most potent CYP11B2 inhibitors within this series exhibited IC50 values ranging from 53 to 166 nM [1]. Importantly, these compounds demonstrated high selectivity for CYP11B2 over related cytochrome P450 enzymes; when the most potent and selective inhibitors were further evaluated against human CYP17 and CYP19, no inhibition was observed [1]. While the specific activity of 2-hydroxy-N-(pyridin-3-yl)benzamide against CYP11B2 was not individually reported in this publication, this study establishes the N-(pyridin-3-yl)benzamide scaffold as a privileged chemotype for selective CYP11B2 inhibition, with sub-micromolar potency achievable through appropriate substitution. The pyridin-3-yl attachment appears critical for maintaining this selectivity profile, as evidenced by the consistent performance across 23 derivatives [1].

CYP11B2 Aldosterone Synthase Enzyme Inhibition

2-Hydroxy-N-(pyridin-3-yl)benzamide: Research Applications


Antimycobacterial Screening & Positional Isomer SAR

Based on the established differential antimycobacterial activity between N-(pyridin-2-yl)benzamides and N-(pyridin-3-yl)benzamides [1], this compound is optimally employed as a pyridin-3-yl reference standard in comparative structure-activity relationship (SAR) studies investigating the effect of pyridinyl nitrogen position on antimycobacterial potency. Procurement is justified when the experimental objective requires systematic evaluation of positional isomer effects or when building a focused library of N-pyridinylbenzamide analogs for hit identification against Mycobacterium tuberculosis, M. smegmatis, or M. aurum [1].

Cytotoxicity Reference for Scaffold Safety

Given that 50% of N-pyridinylbenzamide derivatives evaluated demonstrated HepG2 IC50 values exceeding 200 μM, indicating a favorable class-level in vitro hepatotoxicity profile [1], 2-hydroxy-N-(pyridin-3-yl)benzamide serves as an appropriate control compound or starting scaffold for cytotoxicity counter-screening in antimycobacterial or antibacterial discovery programs. Its procurement is warranted when establishing baseline cytotoxicity parameters for novel N-pyridinylbenzamide derivatives or when requiring a reference compound with established class-level safety margin data for phenotypic screening campaigns [1].

CYP11B2 Hit Expansion & Scaffold Validation

Based on the demonstrated potency (IC50 53-166 nM) and high selectivity (no CYP17/CYP19 inhibition) of N-(pyridin-3-yl)benzamide derivatives as human aldosterone synthase (CYP11B2) inhibitors [1], 2-hydroxy-N-(pyridin-3-yl)benzamide is a suitable starting scaffold for hit expansion programs targeting cardiovascular indications such as hypertension and heart failure. The 2-hydroxy substitution on the benzamide core introduces additional hydrogen bonding and potential metal-chelating capacity that may enhance CYP11B2 binding affinity relative to unsubstituted analogs [1]. Procurement is indicated when pursuing structure-activity relationship studies aimed at optimizing CYP11B2 inhibitory potency while maintaining selectivity over CYP11B1, CYP17, and CYP19 [1].

Pyridine-Pyrazine Isosteric Replacement Programs

The comparative evidence showing that N-pyridinylbenzamides exhibit generally lower but occasionally superior antimycobacterial activity relative to N-pyrazinylbenzamide isosteres [1] supports the procurement of 2-hydroxy-N-(pyridin-3-yl)benzamide for scaffold-hopping medicinal chemistry campaigns. This compound is appropriate when exploring chemically distinct backup series that may overcome resistance mechanisms associated with pyrazine-containing antimycobacterials, or when seeking to modulate physicochemical properties such as lipophilicity and solubility while preserving or enhancing activity against specific mycobacterial strains including M. smegmatis [1].

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